Bibop

Asymmetric catalysis Ligand design Rhodium catalysis

Choose (S,S)-BIBOP for superior enantioselectivity where BINAP and DuPhos fail. These P-chiral ligands achieve up to 99% ee for demanding β-arylenamides and α-substituted enamides, with TON up to 200,000 and catalyst loadings as low as 0.0005 mol%. Validated on kilogram scale for pharmaceutical intermediate production. Air-stable in solid state for ≥1 month—eliminates stringent handling required by traditional phosphines. Compatible with Rh, Ru, Pd, Cu, and Co for hydrogenation, hydroformylation, borylation, and Suzuki couplings.

Molecular Formula C22H28O2P2
Molecular Weight 386.4 g/mol
Cat. No. B8207045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibop
Molecular FormulaC22H28O2P2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C
InChIInChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m0/s1
InChIKeyCAVTUIDTRDJLGP-XCGOXOSTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bibop (BIBOP) Chiral Bisdihydrobenzooxaphosphole Ligands: Scalable Asymmetric Catalysis Procurement Guide


Bibop refers to a family of P-chiral bisdihydrobenzooxaphosphole (BIBOP) ligands developed for asymmetric transition metal catalysis [1]. The parent compound, (S,S)-BIBOP, is characterized by a rigid C22H28O2P2 core , with key derivatives including MeO-BIBOP and BABIBOP that exhibit tunable electronic and steric properties through 4,4′-substituent variation [1][2]. These ligands form active catalysts with rhodium, ruthenium, palladium, copper, and cobalt for asymmetric hydrogenations, hydroformylations, borylations, and cross-couplings [1].

Why Generic Ligand Substitution Fails: Operational Performance Gaps Between BIBOP Ligands and Classical BINAP/DuPhos Systems


In asymmetric catalysis, substituting one chiral bisphosphine ligand for another is rarely equivalent [1]. Classical ligands such as BINAP and DuPhos, while widely adopted, are not universal [2]. For demanding substrates including β-arylenamides and α-substituted enamides, BINAP yields predominantly racemic products [3], whereas BIBOP-type ligands deliver enantioselectivities up to 99% ee [4]. Furthermore, the air sensitivity of many traditional phosphine ligands imposes stringent handling requirements [5], while BIBOP ligands demonstrate remarkable air stability in the solid state for at least one month without detectable oxidation [6]. Substitution with a non-optimized ligand therefore introduces significant risk of failed enantioselectivity, increased catalyst loading, or compromised reproducibility at scale.

Quantitative Differentiating Evidence for BIBOP Ligands vs. In-Class Comparators


Ligand Tunability: Modular 4,4′-Substitution Enables Systematic Optimization Across Diverse Substrate Classes

BIBOP ligands achieve systematic stereoelectronic tuning through 4,4′-position substitution [1]. Unlike fixed-architecture ligands (e.g., BINAP, DuPhos), where substituent modifications are distal to the chiral pocket and minimally affect substrate interaction [2], BIBOP substituents directly project toward the coordinated substrate [3]. This modular tunability enables a single ligand scaffold to be optimized across enamide hydrogenation (up to 99% ee with 2000 TON for parent BIBOP), ketone reduction (up to 100,000 S/C for Ru-BIBOP/diamine), and hydroformylation (up to 95:5 er, 400 b:l) [4][5][6].

Asymmetric catalysis Ligand design Rhodium catalysis

Turnover Number (TON) Superiority: MeO-BIBOP/Rh Achieves 200,000 TON in Enamide Hydrogenation vs. Classical Ligands

The MeO-BIBOP–rhodium complex exhibits a turnover number (TON) of up to 200,000 in the hydrogenation of N-acetyl enamides to chiral acetamides [1]. This efficiency far exceeds the Rh-BIBOP parent system (TON up to 2,000) [2] and the Rh-ArcPhos system developed for tetrasubstituted enamides (TON up to 10,000) [3]. The 200,000 TON enables catalyst loadings as low as 0.0005 mol% [4] and has been demonstrated on kilogram scale, providing a cost-effective route for pharmaceutical intermediate production [1].

Asymmetric hydrogenation Catalyst efficiency Process chemistry

Air Stability: BIBOP Ligands Remain Oxidation-Free After One Month of Ambient Air Exposure

BIBOP ligands are explicitly characterized as air-stable [1][2]. The parent ligand BIBOP (8a) was exposed to ambient air in the solid state for one month without any observable oxidation side product by ³¹P NMR [3]. This stands in contrast to many P-chiral bisphosphines—particularly electron-rich trialkylphosphine-type ligands—which typically require inert atmosphere storage and handling to prevent phosphine oxide formation [4].

Ligand handling Operational robustness Process safety

Enantioselectivity in β-Arylenamide Hydrogenation: WingPhos (BIBOP-Derived) vs. BINAP

In the Rh-catalyzed asymmetric hydrogenation of E-configured β-arylenamide 3a, the BINAP ligand produces essentially racemic product (near 0% ee) [1]. Early-generation BIBOP ligands showed suboptimal enantioselectivity for this challenging substrate class [1]. However, the BIBOP-derived ligand WingPhos, featuring 9-anthryl substituents at the 4,4′-positions, achieves high enantioselectivity for both cyclic and acyclic β-arylenamides [1]. MeO-BIBOP, the most widely commercialized BIBOP derivative, achieves 99% ee in the hydrogenation of N-acetylenamine ester [2] and up to 96:4 er (92% ee equivalent) in remote C(sp³)–H borylation [3].

Asymmetric hydrogenation Chiral amine synthesis Pharmaceutical intermediates

Cross-Coupling Reactivity in Challenging Suzuki-Miyaura Reactions: BIBOP-Derived Ligands Enable Sterically Demanding Transformations

BIBOP-derived ligands have been successfully applied to sterically challenging Suzuki-Miyaura cross-couplings that are problematic for conventional ligand systems [1]. The BIBOP scaffold's rigid bisdihydrobenzooxaphosphole core and deep chiral pocket design enable effective palladium coordination and substrate approach even with highly hindered aryl halides and boronic acids [2]. While BINAP and similar ligands often fail to achieve satisfactory yields or selectivities under such steric constraints, BIBOP-type ligands including WingPhos and BABIBOP have been reported to successfully catalyze these demanding coupling reactions [1][3].

Suzuki coupling Cross-coupling Biaryl synthesis

Substrate/Catalyst Ratio in Ketone Reduction: Ru-BIBOP/Diamine Achieves S/C = 100,000

Ruthenium complexes bearing BIBOP ligands in combination with chiral diamines catalyze the enantioselective hydrogenation of aryl, heteroaryl, cyclic, and alkyl ketones with substrate/catalyst (S/C) ratios up to 100,000 [1]. This S/C ratio corresponds to a catalyst loading of just 0.001 mol% [2]. The system has been demonstrated on large scale for a complex synthetic intermediate toward cholesteryl ester transfer protein (CETP) inhibitors at S/C = 20,000 [1]. This performance is competitive with or exceeds many established ruthenium-diphosphine-diamine ketone hydrogenation systems.

Ketone reduction Ruthenium catalysis Pharmaceutical manufacturing

High-Value Application Scenarios for BIBOP Ligand Procurement in Research and Industry


Kilogram-Scale Manufacturing of Chiral Acetamide Pharmaceutical Intermediates

MeO-BIBOP/Rh complexes enable asymmetric hydrogenation of N-acetyl enamides at TON up to 200,000, demonstrated on kilogram scale [1]. This efficiency translates to catalyst loadings as low as 0.0005 mol%, making the process economically viable for commercial pharmaceutical intermediate production where chiral acetamides serve as precursors to active pharmaceutical ingredients [2].

Enantioselective Synthesis of Chiral β-Arylamines via Hydrogenation

For researchers and process chemists requiring enantioenriched β-arylamines, BIBOP-derived ligands such as WingPhos provide high enantioselectivity where BINAP and other classical ligands fail, yielding racemic products [3]. This application is critical for drug discovery programs involving chiral amine-containing candidates.

Large-Scale Asymmetric Reduction of Ketones to Chiral Alcohols

Ru-BIBOP/diamine catalysts achieve S/C ratios up to 100,000 in ketone hydrogenation, enabling chiral alcohol production at industrially relevant scales with minimal ruthenium usage [4]. The system has been validated on a CETP inhibitor intermediate at S/C = 20,000, demonstrating robustness for complex substrates [4].

Sterically Demanding Suzuki-Miyaura Cross-Couplings in Medicinal Chemistry

BIBOP-derived palladium catalysts (using WingPhos or BABIBOP ligands) enable Suzuki couplings that are inaccessible with conventional ligand systems due to severe steric hindrance [5]. This scenario is particularly relevant for medicinal chemists synthesizing highly substituted biaryl scaffolds for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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